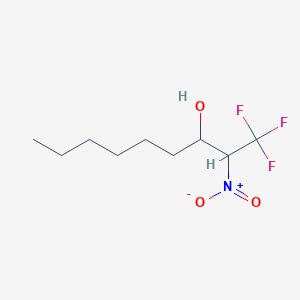
1,1,1-Trifluoro-2-nitrononan-3-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Trifluoro-2-nitrononan-3-OL is an organic compound with the molecular formula C9H16F3NO3. It is characterized by the presence of trifluoromethyl, nitro, and hydroxyl functional groups.
Métodos De Preparación
The synthesis of 1,1,1-Trifluoro-2-nitrononan-3-OL typically involves multi-step organic reactions. One common synthetic route starts with the fluorination of a suitable precursor, followed by nitration and subsequent hydroxylation. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product yield and purity . Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability .
Análisis De Reacciones Químicas
1,1,1-Trifluoro-2-nitrononan-3-OL undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically use reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the conversion of the nitro group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, often using reagents like sodium methoxide or potassium tert-butoxide
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Aplicaciones Científicas De Investigación
1,1,1-Trifluoro-2-nitrononan-3-OL has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique functional groups make it a valuable probe in biochemical studies, such as enzyme inhibition assays and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where nitro and hydroxyl functionalities play a role.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and surfactants .
Mecanismo De Acción
The mechanism of action of 1,1,1-Trifluoro-2-nitrononan-3-OL involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The nitro group can participate in redox reactions, potentially generating reactive nitrogen species that can modulate cellular pathways. The hydroxyl group can form hydrogen bonds with target proteins, influencing their structure and function .
Comparación Con Compuestos Similares
1,1,1-Trifluoro-2-nitrononan-3-OL can be compared with other similar compounds, such as:
1,1,1-Trifluoro-2-nitroethane: Similar in structure but with a shorter carbon chain, affecting its physical and chemical properties.
1,1,1-Trifluoro-2-nitropropane: Another related compound with different reactivity due to the presence of an additional carbon atom.
1,1,1-Trifluoro-2-nitrobutane: Exhibits distinct properties and applications due to its longer carbon chain .
Propiedades
Número CAS |
110135-48-3 |
|---|---|
Fórmula molecular |
C9H16F3NO3 |
Peso molecular |
243.22 g/mol |
Nombre IUPAC |
1,1,1-trifluoro-2-nitrononan-3-ol |
InChI |
InChI=1S/C9H16F3NO3/c1-2-3-4-5-6-7(14)8(13(15)16)9(10,11)12/h7-8,14H,2-6H2,1H3 |
Clave InChI |
QHTZUTOXTQZZBA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(C(C(F)(F)F)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


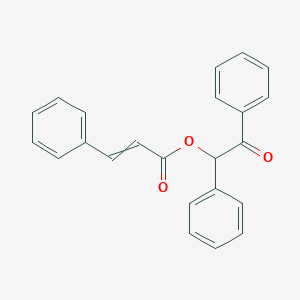
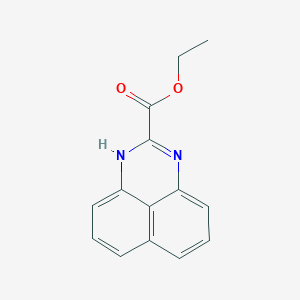
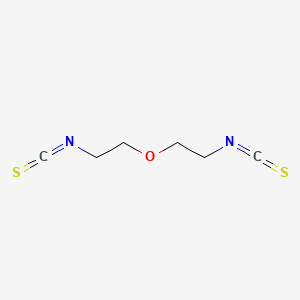
![[2,2-Bis(dichloroboranyl)ethene-1,1-diyl]bis(trimethylsilane)](/img/structure/B14333774.png)
![2-(4-Chlorophenyl)-3,6-dimethylpyrano[4,3-c]pyrazol-4(2H)-one](/img/structure/B14333777.png)

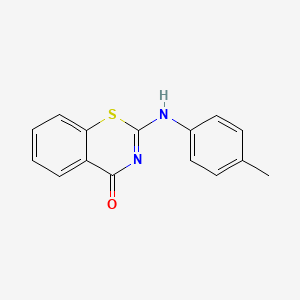


![2-methoxy-6H-indolo[2,3-b]quinoxaline](/img/structure/B14333806.png)
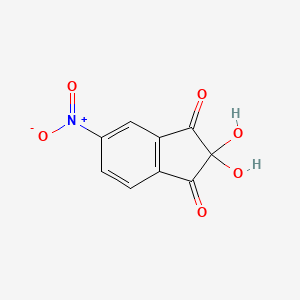
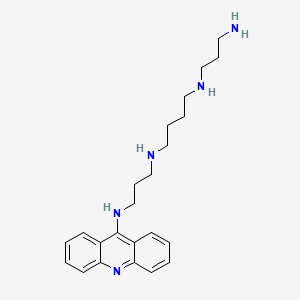
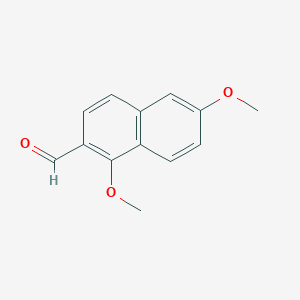
![N-Docosyl-4-[2-(4-nitrophenyl)ethenyl]aniline](/img/structure/B14333835.png)
